
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
The synthesis of 2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the octane backbone, followed by the introduction of the amino group and the methoxy group. The final step involves the formation of the phenol group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and phenol groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol can be compared with similar compounds such as:
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89645-01-2 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-(8-amino-2,6-dimethyloctan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C17H29NO2/c1-13(9-11-18)6-5-10-17(2,3)15-12-14(20-4)7-8-16(15)19/h7-8,12-13,19H,5-6,9-11,18H2,1-4H3 |
Clé InChI |
BFRSXHMRDKSNJU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)C1=C(C=CC(=C1)OC)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
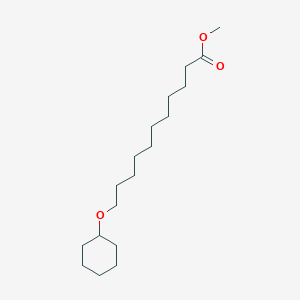
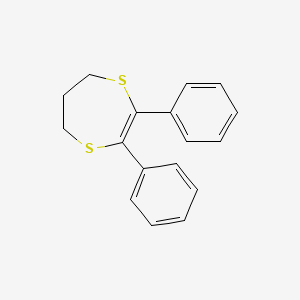
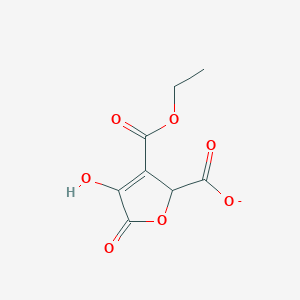
![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
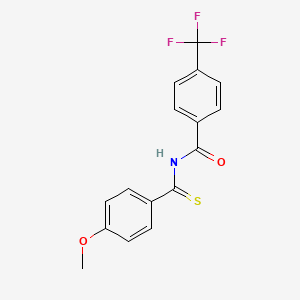
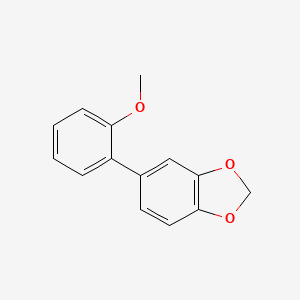
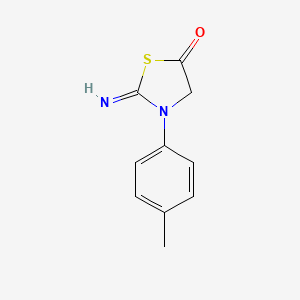
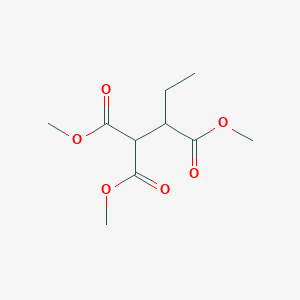



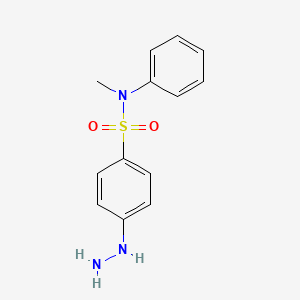
![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
